molecular formula C18H20N4O3 B2597836 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one CAS No. 2309711-77-9

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one

Katalognummer: B2597836
CAS-Nummer: 2309711-77-9
Molekulargewicht: 340.383
InChI-Schlüssel: KWUFMKGFZYTRJJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a useful research compound. Its molecular formula is C18H20N4O3 and its molecular weight is 340.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Discovery of G Protein-Biased Dopaminergics

The compound 4-(6-Isopropoxynicotinoyl)-1-(pyridin-2-yl)piperazin-2-one is a part of a study that led to the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure. These compounds, including 2-methoxyphenylpiperazine derivatives, showed promise as partial agonists for dopamine receptors. Their ability to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors suggests potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Metabolism of Flumatinib in CML Patients

Another related compound, Flumatinib, demonstrated significant findings in the metabolism studies involving chronic myelogenous leukemia (CML) patients. The main metabolites of Flumatinib were identified, revealing insights into the drug's metabolic pathways in humans. This information is crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).

Synthesis and Antiemetic Properties

A series of 4-piperazinopyrimidines, including compounds with a methylthio substituent, exhibited a broad range of pharmacological properties such as antiemetic, tranquilizing, and analgesic effects. These findings highlight the diverse therapeutic potential of piperazine derivatives in clinical applications (Mattioda et al., 1975).

P2Y12 Antagonists for Platelet Aggregation Inhibition

Piperazinyl glutamate pyridines, acting as P2Y12 antagonists, were identified for their potent inhibition of platelet aggregation. This discovery opens avenues for the development of new treatments for thrombotic diseases, underscoring the importance of such compounds in cardiovascular research (Parlow et al., 2010).

Anticancer Activity of Piperazine Derivatives

Novel 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including those with a 3-(4-arylpiperazin-1-yl)propyl moiety, demonstrated significant antiarrhythmic and antihypertensive activities. Their alpha-adrenolytic properties suggest potential applications in cancer treatment, further expanding the therapeutic scope of piperazine derivatives (Malawska et al., 2002).

Eigenschaften

IUPAC Name

4-(6-propan-2-yloxypyridine-3-carbonyl)-1-pyridin-2-ylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(2)25-16-7-6-14(11-20-16)18(24)21-9-10-22(17(23)12-21)15-5-3-4-8-19-15/h3-8,11,13H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFMKGFZYTRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCN(C(=O)C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.